molecular formula C13H10N2O5S B15293265 (E)-2-Hydroxy-5-((4-sulfinophenyl)diazenyl)benzoic Acid

(E)-2-Hydroxy-5-((4-sulfinophenyl)diazenyl)benzoic Acid

Cat. No.: B15293265
M. Wt: 306.30 g/mol
InChI Key: ZMHWVBAXMDUAKQ-UHFFFAOYSA-N
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Description

(E)-2-Hydroxy-5-((4-sulfinophenyl)diazenyl)benzoic Acid is an organic compound known for its unique structure and properties It features a benzoic acid core substituted with a hydroxy group at the 2-position and a diazenyl group at the 5-position, which is further substituted with a sulfinophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-Hydroxy-5-((4-sulfinophenyl)diazenyl)benzoic Acid typically involves a multi-step process. One common method includes the diazotization of 4-aminobenzenesulfinic acid followed by coupling with salicylic acid. The reaction conditions often require acidic or basic environments to facilitate the diazotization and coupling reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity this compound.

Types of Reactions:

    Oxidation: The sulfinophenyl group can undergo oxidation to form sulfonyl derivatives.

    Reduction: The diazenyl group can be reduced to form corresponding amines.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.

    Substitution: Nucleophiles like alkoxides and amines can be used under basic conditions.

Major Products:

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

(E)-2-Hydroxy-5-((4-sulfinophenyl)diazenyl)benzoic Acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of (E)-2-Hydroxy-5-((4-sulfinophenyl)diazenyl)benzoic Acid involves its interaction with specific molecular targets. The diazenyl group can participate in electron transfer reactions, while the sulfinophenyl group can interact with various enzymes and proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    2-Hydroxy-5-sulfobenzoic Acid: Similar structure but lacks the diazenyl group.

    2-Hydroxy-5-((4-sulfophenyl)diazenyl)benzoic Acid: Similar structure but with different substituents on the phenyl ring.

Uniqueness: (E)-2-Hydroxy-5-((4-sulfinophenyl)diazenyl)benzoic Acid is unique due to the presence of both the diazenyl and sulfinophenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H10N2O5S

Molecular Weight

306.30 g/mol

IUPAC Name

2-hydroxy-5-[(4-sulfinophenyl)diazenyl]benzoic acid

InChI

InChI=1S/C13H10N2O5S/c16-12-6-3-9(7-11(12)13(17)18)15-14-8-1-4-10(5-2-8)21(19)20/h1-7,16H,(H,17,18)(H,19,20)

InChI Key

ZMHWVBAXMDUAKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)O)C(=O)O)S(=O)O

Origin of Product

United States

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